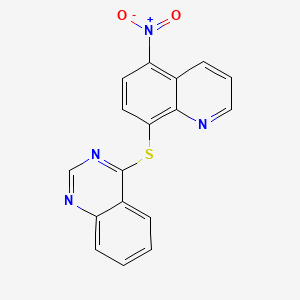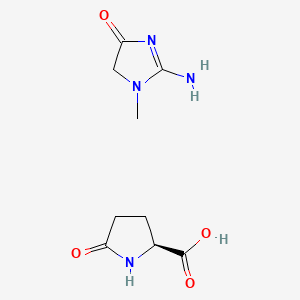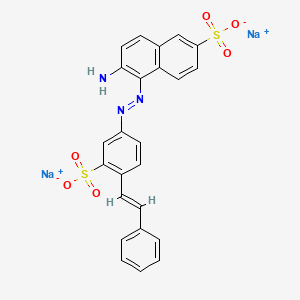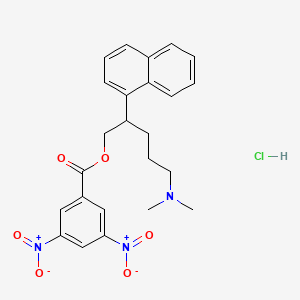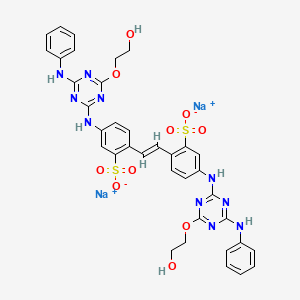
Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound primarily used as an optical brightener. Optical brighteners are chemicals that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). This compound is commonly used in detergents, paper, and textiles to enhance the appearance of color and brightness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps:
Formation of Stilbene Derivative: The initial step involves the synthesis of a stilbene derivative through a condensation reaction between appropriate benzaldehyde and benzyl compounds.
Triazine Ring Formation: The stilbene derivative is then reacted with cyanuric chloride to form a triazine ring. This reaction typically occurs in the presence of a base such as sodium hydroxide.
Anilino Substitution: The triazine-stilbene intermediate undergoes nucleophilic substitution with aniline to introduce the anilino groups.
Hydroxyethoxy Substitution: Finally, the compound is reacted with ethylene glycol to introduce the hydroxyethoxy groups.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reactions are typically conducted in aqueous or organic solvents, and the product is purified through crystallization or filtration.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the anilino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially breaking it down into simpler amines.
Substitution: Nucleophilic substitution reactions are common, particularly at the triazine ring, where various nucleophiles can replace the anilino or hydroxyethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines and simpler triazine derivatives.
Substitution Products: Various substituted triazine-stilbene compounds.
Aplicaciones Científicas De Investigación
Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for potential use in diagnostic imaging due to its fluorescent properties.
Industry: Widely used in the production of optical brighteners for detergents, paper, and textiles.
Mecanismo De Acción
The compound exerts its effects through fluorescence. It absorbs ultraviolet light and re-emits it as visible blue light, which enhances the brightness and whiteness of materials. The molecular targets include the chromophores in the compound that are responsible for light absorption and emission. The pathways involved are primarily photophysical processes, where the absorbed energy is released as fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 2,2’-((1,1’-biphenyl)-4,4’-diyldi-2,1-ethenediyl)bis(benzenesulfonate)
- Disodium 4,4’-bis(2-sulfostyryl)diphenylamine
Uniqueness
Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to the presence of both triazine and stilbene moieties, which provide enhanced stability and fluorescence properties compared to other optical brighteners. The hydroxyethoxy groups also contribute to its solubility and effectiveness in various applications.
Propiedades
Número CAS |
93982-93-5 |
|---|---|
Fórmula molecular |
C36H32N10Na2O10S2 |
Peso molecular |
874.8 g/mol |
Nombre IUPAC |
disodium;5-[[4-anilino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H34N10O10S2.2Na/c47-17-19-55-35-43-31(37-25-7-3-1-4-8-25)41-33(45-35)39-27-15-13-23(29(21-27)57(49,50)51)11-12-24-14-16-28(22-30(24)58(52,53)54)40-34-42-32(38-26-9-5-2-6-10-26)44-36(46-34)56-20-18-48;;/h1-16,21-22,47-48H,17-20H2,(H,49,50,51)(H,52,53,54)(H2,37,39,41,43,45)(H2,38,40,42,44,46);;/q;2*+1/p-2/b12-11+;; |
Clave InChI |
BLYMTTICGYPELP-YHPRVSEPSA-L |
SMILES isomérico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)OCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)OCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


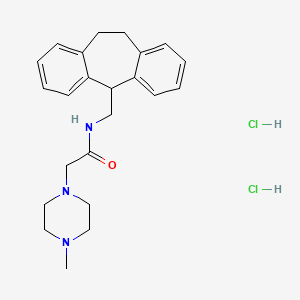
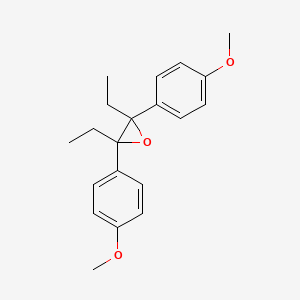
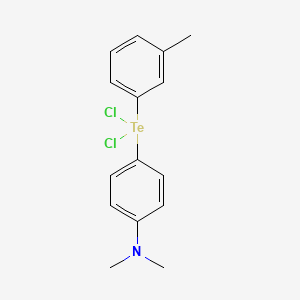

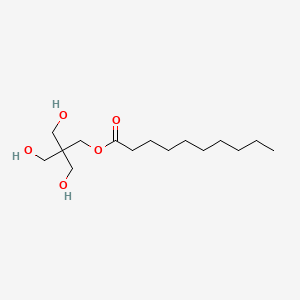
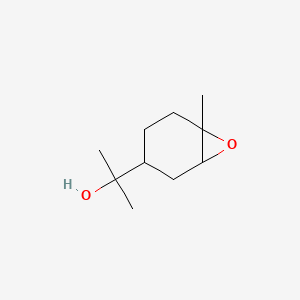
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
